Hydrochloride Salt Enables Direct Aqueous Reaction Compatibility Without Prior Neutralization
The hydrochloride salt form of ethyl (4-hydrazinophenyl)acetate eliminates the requirement for an acid pre-activation or neutralization step that is mandatory when using the free base in Fischer indolization reactions . The free base ethyl 2-(4-hydrazinylphenyl)acetate (CAS 367255-29-6, MW 194.23) [1] requires the addition of a separate acid catalyst (e.g., HCl, H2SO4, or acetic acid) to generate the reactive hydrazinium species .
| Evidence Dimension | Acid equivalence and reaction workflow steps |
|---|---|
| Target Compound Data | Hydrochloride salt; C10H15ClN2O2; MW 230.7; single-component addition provides both hydrazine nucleophile and acid catalyst |
| Comparator Or Baseline | Free base ethyl 2-(4-hydrazinylphenyl)acetate (CAS 367255-29-6; C10H14N2O2; MW 194.23); requires separate acid addition step |
| Quantified Difference | Reduction of 1 unit operation (separate acid addition and associated pH adjustment) in reaction setup workflow; reduced exposure to corrosive acid handling |
| Conditions | Aqueous or mixed aqueous-organic Fischer indolization reaction conditions |
Why This Matters
This reduces the number of unit operations in multi-step synthesis workflows, improving reproducibility and reducing batch-to-batch variability associated with manual acid addition steps.
- [1] SpectraBase. Ethyl 2-(4-hydrazinylphenyl)acetate (CAS 367255-29-6). Spectral Database Entry. Available at: https://spectrabase.com/ View Source
